N-methyl-1-pyrrolidin-1-ylpropan-2-amine;dihydrochloride
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Overview
Description
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine dihydrochloride is a chiral amine compound with a pyrrolidine ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-1-phenyl-3-(pyrrolidin-1-yl)propan-2-amine.
Methylation: The precursor undergoes methylation using methyl iodide or a similar methylating agent under basic conditions.
Formation of Dihydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines.
Scientific Research Applications
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Studied for its potential effects on biological systems, including neurotransmitter modulation.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine dihydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. It can modulate the release and uptake of neurotransmitters, affecting neuronal signaling pathways. The compound’s chiral nature allows for specific interactions with target proteins, enhancing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine dihydrochloride
- 2-methyl-1-(pyrrolidin-1-yl)propan-2-amine
Uniqueness
(S)-N-Methyl-1-(pyrrolidin-1-yl)propan-2-amine dihydrochloride is unique due to its specific chiral configuration and the presence of the pyrrolidine ring. This configuration imparts distinct pharmacological properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H20Cl2N2 |
---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
N-methyl-1-pyrrolidin-1-ylpropan-2-amine;dihydrochloride |
InChI |
InChI=1S/C8H18N2.2ClH/c1-8(9-2)7-10-5-3-4-6-10;;/h8-9H,3-7H2,1-2H3;2*1H |
InChI Key |
TZZAKKXARRUWGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCCC1)NC.Cl.Cl |
Origin of Product |
United States |
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